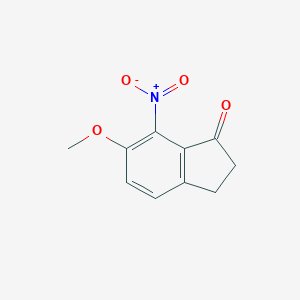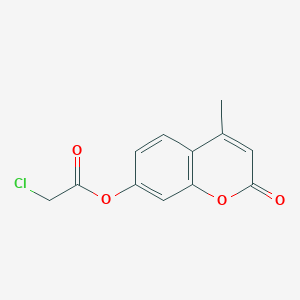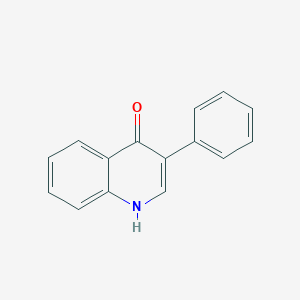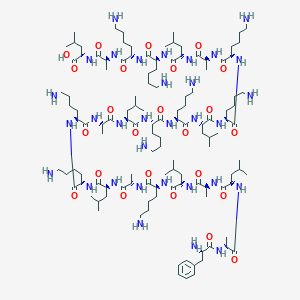
Napsagatran
説明
Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor . It was in development with Roche for use in myocardial infarction and thrombosis . Napsagatran efficiently inhibits and delays thrombin generation in human coagulating plasma .
Synthesis Analysis
A general synthesis of this entire class of thrombin inhibitors has been published . An alternative synthesis for the preparation of napsagatran is outlined in Scheme 21319301a .Molecular Structure Analysis
The molecular structure of Napsagatran can be analyzed using software like PyMol . A protein named ‘thrombin’ which forms a complex with “Napsagatran” ligand molecule, has been downloaded from the protein data bank .Physical And Chemical Properties Analysis
Napsagatran has a molecular formula of C26H36N6O7S and a molecular weight of 576.67 . It is used for research purposes only, not for human or veterinary use .Relevant Papers
科学的研究の応用
Pharmacokinetics and Mechanistic Modeling
Napsagatran's applications in scientific research primarily involve its pharmacokinetics and mechanistic modeling. In a study by Poirier et al. (2009), a mechanistic model was applied to quantitatively derive kinetic parameters from in vitro hepatic uptake transport data of napsagatran. This study utilized a physiologically based pharmacokinetic (PBPK) model to simulate in vivo elimination, highlighting the drug's hepatic uptake and biliary excretion processes (Poirier et al., 2009).
Pharmacodynamic Interactions
The effect of warfarin on napsagatran's pharmacokinetics and pharmacodynamics was studied by Faaij et al. (2001). This research indicated that while warfarin does not significantly influence napsagatran's pharmacokinetics, it markedly affects its pharmacodynamics, particularly in coagulation parameters such as activated partial thromboplastin time (APTT) and prothrombin time (PT) (Faaij et al., 2001).
Anticoagulant/Antithrombotic Drugs Class
Napsagatran is part of a new class of anticoagulant/antithrombotic drugs, specifically small-molecule direct thrombin inhibitors. Hauptmann (2001) described this class as pharmacokinetically characterized by rapid hepato-biliary clearance and short half-lives, necessitating intravenous infusion for administration (Hauptmann, 2001).
Direct Thrombin Inhibitors
Bounameaux (2008) reviewed direct thrombin inhibitors, including napsagatran. The study noted that development of napsagatran has ceased, but it provided insights into the broader context of this category of drugs and their clinical applications, especially in treating conditions like heparin-induced thrombocytopenia (HIT) and in percutaneous coronary interventions (PCI) (Bounameaux, 2008).
In Vivo Biliary Drug Clearance
Lundquist et al. (2014) studied the prediction of in vivo rat biliary drug clearance from in vitro hepatocyte efflux models, using napsagatran as a model compound. This research offered insights into how in vitro data can be used to predict in vivo outcomes, emphasizing the role of hepatocytes in drug clearance and metabolism (Lundquist et al., 2014).
特性
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKEYCXCIVOOV-JTSKRJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873338 | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Napsagatran | |
CAS RN |
154397-77-0 | |
| Record name | Napsagatran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPSAGATRAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















